molecular formula C17H18N2OS B5191187 3-cyclohexyl-2-prop-2-ynylsulfanylquinazolin-4-one

3-cyclohexyl-2-prop-2-ynylsulfanylquinazolin-4-one

Cat. No.: B5191187
M. Wt: 298.4 g/mol
InChI Key: IGPSBBGADCHGEL-UHFFFAOYSA-N
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Description

3-cyclohexyl-2-prop-2-ynylsulfanylquinazolin-4-one is a complex organic compound belonging to the quinazolinone family Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-cyclohexyl-2-prop-2-ynylsulfanylquinazolin-4-one typically involves multiple steps, starting from readily available precursors. One common method involves the condensation of anthranilic acid with an appropriate aldehyde to form the quinazolinone core. The cyclohexyl group can be introduced via a Friedel-Crafts alkylation reaction, while the prop-2-ynylsulfanyl group can be added through a nucleophilic substitution reaction using a suitable thiol reagent.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and environmentally friendly solvents to enhance the efficiency and sustainability of the process.

Chemical Reactions Analysis

Types of Reactions

3-cyclohexyl-2-prop-2-ynylsulfanylquinazolin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

    Substitution: The prop-2-ynylsulfanyl group can be substituted with other nucleophiles to create a variety of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a wide range of structurally diverse compounds.

Scientific Research Applications

    Chemistry: The compound serves as a valuable intermediate in the synthesis of more complex molecules and can be used to study reaction mechanisms and pathways.

    Biology: It has shown promise as a potential therapeutic agent due to its ability to interact with biological targets, making it a candidate for drug development.

    Medicine: Research has indicated potential anticancer, antimicrobial, and anti-inflammatory properties, highlighting its potential as a pharmaceutical compound.

    Industry: The compound can be used in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 3-cyclohexyl-2-prop-2-ynylsulfanylquinazolin-4-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting its anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-cyclohexyl-2-prop-2-ynylsulfanylquinazolin-4-one stands out due to its unique combination of substituents, which confer distinct chemical and biological properties. The presence of the prop-2-ynylsulfanyl group, in particular, differentiates it from other quinazolinone derivatives and may contribute to its specific biological activities and potential therapeutic applications.

Properties

IUPAC Name

3-cyclohexyl-2-prop-2-ynylsulfanylquinazolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2OS/c1-2-12-21-17-18-15-11-7-6-10-14(15)16(20)19(17)13-8-4-3-5-9-13/h1,6-7,10-11,13H,3-5,8-9,12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGPSBBGADCHGEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCSC1=NC2=CC=CC=C2C(=O)N1C3CCCCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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